BenchChemオンラインストアへようこそ!

Dicyclobutylmethanamine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Space

Dicyclobutylmethanamine (CAS 89770-46-7) is a primary alicyclic amine featuring a central methanamine carbon symmetrically substituted with two cyclobutyl rings. With a molecular formula of C₉H₁₇N and a molecular weight of 139.24 g·mol⁻¹, this compound belongs to the class of conformationally restricted, sp³-rich building blocks increasingly sought after in fragment-based drug discovery and medicinal chemistry.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 89770-46-7
Cat. No. B3165190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclobutylmethanamine
CAS89770-46-7
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2CCC2)N
InChIInChI=1S/C9H17N/c10-9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6,10H2
InChIKeyVWHSNGZQBUUEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclobutylmethanamine (CAS 89770-46-7): Procurement-Relevant Identity and Physicochemical Profile


Dicyclobutylmethanamine (CAS 89770-46-7) is a primary alicyclic amine featuring a central methanamine carbon symmetrically substituted with two cyclobutyl rings [1]. With a molecular formula of C₉H₁₇N and a molecular weight of 139.24 g·mol⁻¹, this compound belongs to the class of conformationally restricted, sp³-rich building blocks increasingly sought after in fragment-based drug discovery and medicinal chemistry [1]. Commercial sources typically supply the free base at 95–98% purity, with predicted physicochemical parameters including a boiling point of 201.8±8.0 °C, a density of 1.014±0.06 g·cm⁻³, and a pKa of 10.82±0.50 .

Why Cyclobutyl-Containing Amine Building Blocks Cannot Be Interchanged: The Case for Dicyclobutylmethanamine


The dicyclobutylmethanamine scaffold is defined by a unique combination of two strained, conformationally rigid cyclobutane rings attached to a primary amine-bearing methanamine carbon. Substituting a mono-cyclobutyl analog (e.g., cyclobutylmethanamine, MW 85.15) or a differently sized cycloalkyl analog (e.g., dicyclopropylmethanamine, MW 111.19) fundamentally alters the steric footprint, conformational flexibility, and lipophilicity of the molecule [1]. These changes propagate into divergent binding poses, ADME properties, and synthetic derivatization outcomes, making simple analog substitution scientifically invalid without explicit comparative data. The quantitative evidence below demonstrates that dicyclobutylmethanamine occupies a distinct property space that cannot be replicated by its closest commercially available congeners [1].

Quantitative Differentiation of Dicyclobutylmethanamine (CAS 89770-46-7) Versus Closest Analogs: A Procurement Evidence Guide


Molecular Weight and Steric Bulk: Dicyclobutylmethanamine vs. Cyclobutylmethanamine and Dicyclopropylmethanamine

Dicyclobutylmethanamine possesses a molecular weight of 139.24 g·mol⁻¹, which is 54.09 g·mol⁻¹ (64%) larger than its mono-cyclobutyl analog cyclobutylmethanamine (MW 85.15) and 28.05 g·mol⁻¹ (25%) larger than dicyclopropylmethanamine (MW 111.19) [1][2][3]. This mass increment reflects the dual cyclobutyl substitution, which introduces a significantly more encumbered steric environment around the primary amine. In fragment-based drug design programs, a 25–64% difference in molecular weight can drastically alter the trajectory of hit-to-lead optimization, influencing binding pocket complementarity in ways that simple alkyl chain extension or single-ring substitution cannot match [1].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Space

Lipophilicity Control: XLogP3 Comparison of Dicyclobutylmethanamine with Dicyclopropylmethanamine and Cyclobutylmethanamine

The predicted partition coefficient (XLogP3) of dicyclobutylmethanamine is 1.9, compared to 1.1 for the less bulky cyclobutylmethanamine and approximately 1.2 for dicyclopropylmethanamine [1][2]. This 0.7–0.8 log unit difference represents an approximately 5–6-fold increase in calculated lipophilicity, placing dicyclobutylmethanamine in a more lipophilic property space that may be advantageous for targets with hydrophobic binding pockets but requires careful consideration for overall drug-likeness and solubility [1]. For procurement decisions in lead optimization programs, this quantifiable lipophilicity differentiation enables rational selection between analogs when balancing potency and ADME properties.

ADME Optimization Lipophilicity Drug-Likeness

Topological Polar Surface Area (TPSA): Constrained Amine Accessibility in Dicyclobutylmethanamine

Dicyclobutylmethanamine displays a Topological Polar Surface Area (TPSA) of 26 Ų, identical to that of the simpler cyclobutylmethanamine (26 Ų) [1][2]. This indicates that the addition of the second cyclobutyl ring does not increase the polar surface area, meaning the increased steric bulk is achieved without proportionally increasing PSA. In the context of central nervous system (CNS) drug design, where TPSA values below 60–70 Ų are typically required for adequate blood-brain barrier penetration, dicyclobutylmethanamine maintains favorable PSA while offering greater steric complexity than mono-cyclobutyl analogs [1].

Membrane Permeability CNS Drug Design Property-Based Design

Rotatable Bond Count and Conformational Restriction: Dicyclobutylmethanamine vs. Acyclic Alkylamine Analogs

Dicyclobutylmethanamine contains exactly 2 rotatable bonds, a consequence of the dual cyclobutyl substitution architecture that restricts conformational freedom compared to acyclic dialkylamine analogs [1]. For context, an acyclic diethyl analog would contain 4 rotatable bonds and explore a much larger conformational ensemble. The reduced rotatable bond count directly translates to a lower entropic penalty upon target binding, a principle widely exploited in fragment-based and structure-based drug design [1]. This conformational restriction distinguishes dicyclobutylmethanamine from more flexible, less sterically defined amine building blocks commonly available in commercial catalogs.

Conformational Restriction Entropy-Driven Binding Scaffold Rigidity

Commercial Purity Specification: Batch-to-Batch Consistency Across Suppliers

Multiple independent suppliers report minimum purity specifications for dicyclobutylmethanamine: AKSci lists 95% minimum purity , Bidepharm certifies standard purity at 95.0% with NMR, HPLC, and GC batch release testing , and Leyan reports an入库指导纯度 (warehouse guidance purity) of 98% . The availability of multi-vendor QC documentation with orthogonal analytical methods (NMR, HPLC, GC) provides procurement confidence that is not uniformly available for less commercially established cycloalkyl amine analogs. This multi-supplier analytical coverage reduces the risk of batch-dependent variability in downstream synthetic or biological applications.

Quality Control Procurement Specification Reproducibility

Hydrogen Bond Donor/Acceptor Profile: Primary Amine Versatility vs. Secondary Amine Analogs

Dicyclobutylmethanamine contains one hydrogen bond donor (HBD = 1) and one hydrogen bond acceptor (HBA = 1), consistent with its primary amine functionality [1]. In contrast, the secondary amine analog dicyclobutylamine (CAS 93659-68-8) possesses a lower HBD count of 0 and HBA of 1, fundamentally altering its hydrogen-bonding capacity and chemical reactivity profile [1]. The primary amine of dicyclobutylmethanamine enables direct participation in amide coupling, reductive amination, and urea formation—key reactions in library synthesis—without the steric hindrance of a secondary amine nitrogen. This differentiates it from N-substituted analogs that may offer altered reactivity but reduced diversification potential.

Synthetic Diversification Amide Coupling Library Enumeration

Recommended Procurement and Application Scenarios for Dicyclobutylmethanamine (CAS 89770-46-7)


Fragment-Based Drug Discovery (FBDD) Libraries Requiring sp³-Rich, Conformationally Restricted Amine Scaffolds

Dicyclobutylmethanamine is well-suited for inclusion in fragment libraries targeting protein-protein interactions or CNS targets, where its XLogP3 of 1.9, TPSA of 26 Ų, and only 2 rotatable bonds provide a balance of lipophilicity and conformational rigidity that is distinct from both smaller mono-cyclobutyl fragments and more flexible acyclic amines [1]. Procurement at 98% purity with orthogonal QC (NMR, HPLC, GC) ensures fragment-level quality suitable for biophysical screening (SPR, NMR, DSF) without additional purification .

Medicinal Chemistry SAR Exploration of Steric Effects Around Primary Amine Pharmacophores

For programs seeking to probe the steric tolerance of a primary amine binding site, dicyclobutylmethanamine offers a 64% mass increase and 0.8 log unit lipophilicity increase over cyclobutylmethanamine while preserving identical TPSA (26 Ų) [1]. This enables systematic SAR studies where steric bulk is increased without altering the polar surface area or hydrogen-bonding capacity, allowing deconvolution of steric vs. electronic contributions to binding affinity [1].

Parallel Synthesis and Library Enumeration via Amide Coupling or Reductive Amination

The primary amine functionality (HBD = 1, HBA = 1) of dicyclobutylmethanamine permits direct use in high-throughput amide coupling and reductive amination workflows, distinguishing it from secondary amine analogs that cannot serve as amine nucleophiles in amide bond formation [1]. The availability of the compound from multiple suppliers at 95–98% purity with documented analytical characterization supports reproducible parallel synthesis across different procurement batches .

CNS Drug Discovery Programs Requiring Conformationally Restricted, Low-TPSA Building Blocks

With a TPSA of 26 Ų—well below the 60–70 Ų threshold typically associated with CNS permeability—and a rotatable bond count of only 2, dicyclobutylmethanamine is positioned as a CNS-appropriate fragment that delivers greater steric complexity than cyclobutylmethanamine without a PSA penalty [1]. This combination supports CNS lead generation efforts where both brain exposure and target selectivity are critical [1].

Quote Request

Request a Quote for Dicyclobutylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.